methyl bicyclo[4.1.0]heptane-3-carboxylate

Organic Synthesis Medicinal Chemistry Building Blocks

Methyl bicyclo[4.1.0]heptane-3-carboxylate (CAS 54376-68-0, molecular formula C9H14O2, molecular weight 154.21 g/mol) is a bicyclic ester featuring a fused cyclopropane-cyclohexane scaffold. This strained norcarane (bicyclo[4.1.0]heptane) framework imparts distinct conformational rigidity and unique reactivity compared to monocyclic or aromatic analogs, making it a versatile intermediate for pharmaceutical research, agrochemical development, and mechanistic probe applications.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 54376-68-0
Cat. No. B6614836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl bicyclo[4.1.0]heptane-3-carboxylate
CAS54376-68-0
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2CC2C1
InChIInChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3
InChIKeyJVULLTWHNXNGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Bicyclo[4.1.0]heptane-3-carboxylate (CAS 54376-68-0): Sourcing and Technical Overview for Procurement


Methyl bicyclo[4.1.0]heptane-3-carboxylate (CAS 54376-68-0, molecular formula C9H14O2, molecular weight 154.21 g/mol) is a bicyclic ester featuring a fused cyclopropane-cyclohexane scaffold . This strained norcarane (bicyclo[4.1.0]heptane) framework imparts distinct conformational rigidity and unique reactivity compared to monocyclic or aromatic analogs, making it a versatile intermediate for pharmaceutical research, agrochemical development, and mechanistic probe applications [1].

Why Methyl Bicyclo[4.1.0]heptane-3-carboxylate Cannot Be Readily Substituted: A Procurement Perspective


The bicyclo[4.1.0]heptane scaffold exhibits unique structural and electronic properties that directly govern its reactivity and biological interactions. Unlike monocyclic cyclohexane carboxylates or aromatic benzoates, the fused cyclopropane ring imposes severe conformational constraints and introduces ring strain, leading to distinct reaction kinetics and regio/stereochemical outcomes [1]. Furthermore, the position of the carboxylate substituent (C-3 vs. C-7 or other regioisomers) dictates the compound's utility as a synthetic intermediate, as evidenced by its selective reduction to bicyclo[4.1.0]heptan-3-ylmethanol in 85% yield . Generic substitution with alternative bicyclic or monocyclic esters is not feasible without compromising synthetic route fidelity and downstream product profiles.

Quantitative Differentiation of Methyl Bicyclo[4.1.0]heptane-3-carboxylate: Evidence-Based Procurement Guide


Synthetic Utility: High-Yield Reduction to a Key Alcohol Intermediate

Methyl bicyclo[4.1.0]heptane-3-carboxylate undergoes clean reduction with lithium aluminum hydride (LiAlH4) to afford bicyclo[4.1.0]heptan-3-ylmethanol in high yield, a transformation essential for accessing further functionalized derivatives . This reaction demonstrates the ester's robust and predictable reactivity, a critical attribute for reproducible multi-step syntheses. While direct comparator data for the 3-carboxylate regioisomer is limited, class-level inference from related norcarane esters suggests that the position and nature of the ester group significantly influence reduction kinetics and product purity.

Organic Synthesis Medicinal Chemistry Building Blocks

Conformational Rigidity and Ring Strain: A Mechanistic Probe Scaffold

The bicyclo[4.1.0]heptane (norcarane) framework, of which methyl bicyclo[4.1.0]heptane-3-carboxylate is a direct derivative, serves as a validated radical clock probe for distinguishing enzyme mechanisms [1]. Functionalized norcarane esters exhibit radical rearrangement rates comparable to the parent scaffold (e.g., endo isomer: 1.6 ± 0.1 × 10^8 s⁻¹; exo isomer: 1.9 ± 0.2 × 10^8 s⁻¹ vs. parent: 2 × 10^8 s⁻¹) [1]. This established kinetic behavior provides a quantitative baseline that can be exploited in designing experiments with the 3-carboxylate derivative, although direct rate data for this specific regioisomer are not yet published.

Mechanistic Enzymology Radical Chemistry Cytochrome P450

Synthetic Versatility in Agrochemical Lead Discovery

Bicyclo[4.1.0]heptane-2,4-dione derivatives, structurally related to methyl bicyclo[4.1.0]heptane-3-carboxylate via the common bicyclo[4.1.0]heptane core, have been optimized for herbicidal activity and crop safety [1]. In a corn field study, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione exhibited high activity against both broadleaf and grass weeds, although it caused severe corn damage. Subsequent modification to (1R*,6R*)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione achieved a favorable balance of herbicidal efficacy and corn safety [1]. While the 3-carboxylate is not a direct herbicide, its role as a precursor to functionalized bicyclo[4.1.0]heptane scaffolds positions it within this active chemical space.

Agrochemicals Herbicide Discovery 4-HPPD Inhibitors

Optimal Applications of Methyl Bicyclo[4.1.0]heptane-3-carboxylate in Research and Industrial Workflows


Synthesis of Bicyclo[4.1.0]heptan-3-ylmethanol and Downstream Derivatives

Use as a key intermediate for the high-yield (85%) reduction to bicyclo[4.1.0]heptan-3-ylmethanol, a versatile alcohol building block for further functionalization in medicinal chemistry and materials science .

Mechanistic Probe Design for Cytochrome P450 and Other Enzymes

Leverage the well-characterized radical clock behavior of the norcarane scaffold (radical rearrangement rates ~10^8 s⁻¹) to investigate enzymatic reaction mechanisms, including distinguishing between concerted, radical, and cationic pathways [1].

Agrochemical Lead Discovery via Scaffold Diversification

Employ as a starting material for constructing functionalized bicyclo[4.1.0]heptane derivatives, a scaffold with demonstrated utility in herbicide discovery programs targeting 4-HPPD inhibition and achieving favorable crop safety profiles [2].

Technical Documentation Hub

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